molecular formula C20H20N2O2 B5693753 N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide

N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide

Cat. No. B5693753
M. Wt: 320.4 g/mol
InChI Key: KYLMWOXLFUSXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide, also known as BPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPAA belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to have a higher affinity for the α1 subunit-containing GABA-A receptors, which are predominantly expressed in the brain.
Biochemical and Physiological Effects:
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in anxiolytic, anticonvulsant, and sedative effects. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high purity and can be easily characterized using various analytical techniques. However, N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in in vitro experiments. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has a short half-life, which can limit its efficacy in in vivo experiments.

Future Directions

There are several future directions for the research on N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its potential as a treatment for anxiety disorders, epilepsy, and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant effects and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide and improve its solubility and half-life for better efficacy in lab experiments.

Synthesis Methods

The synthesis of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine in the presence of acetic anhydride and a catalyst. The reaction proceeds through an amide formation mechanism and yields N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide as a white crystalline solid. The purity of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-benzyl-2-(3-propanoylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-19(23)17-13-22(18-11-7-6-10-16(17)18)14-20(24)21-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMWOXLFUSXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-propanoyl-1H-indol-1-yl)acetamide

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